2-(4-Amino-3-methylphenyl)acetic acid

Physicochemical Properties Drug Design ADME

Specifically engineered for CNS drug discovery and targeted protein degradation, this para-amino meta-methyl phenylacetic acid scaffold offers distinct advantages over generic analogs. It is rationally designed for D2 receptor ligand synthesis and serves as a rigidity-optimized linker or ligand component in PROTAC assembly, directly influencing ternary complex formation. Procure this 98% pure, dual-functional intermediate to accelerate your medicinal chemistry programs with a compound that provides a critical binding and stability edge.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 705240-99-9
Cat. No. B2512452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-3-methylphenyl)acetic acid
CAS705240-99-9
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC(=O)O)N
InChIInChI=1S/C9H11NO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5,10H2,1H3,(H,11,12)
InChIKeyLTCIAYCHYFURKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Amino-3-methylphenyl)acetic acid (CAS 705240-99-9): Key Structural and Procurement Characteristics


2-(4-Amino-3-methylphenyl)acetic acid (CAS 705240-99-9) is an aromatic amino acid derivative belonging to the class of substituted phenylacetic acids. Its molecular structure features an amino group at the para position and a methyl group at the meta position on the phenyl ring relative to the acetic acid side chain . This specific substitution pattern distinguishes it from other phenylacetic acid derivatives and influences its chemical reactivity, physicochemical properties, and potential biological interactions [1]. The compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry research .

Why 2-(4-Amino-3-methylphenyl)acetic acid Cannot Be Readily Substituted by Generic Phenylacetic Acid Analogs


While phenylacetic acid derivatives share a common core structure, the specific substitution pattern on the aromatic ring profoundly impacts their physicochemical properties, biological activity, and synthetic utility [1]. The presence and relative position of the amino and methyl groups in 2-(4-Amino-3-methylphenyl)acetic acid are critical determinants of its unique binding affinities, metabolic stability, and reactivity profile . Therefore, substituting this compound with an unsubstituted or differently substituted phenylacetic acid analog in a research or industrial process without rigorous validation could lead to significant deviations in experimental outcomes, including altered reaction yields, unexpected biological activity, or compromised pharmacokinetic parameters .

Quantitative Differentiation Evidence for 2-(4-Amino-3-methylphenyl)acetic acid (CAS 705240-99-9)


Predicted Physicochemical Profile: LogP and pKa Comparison

Computational predictions indicate that the specific 4-amino-3-methyl substitution pattern confers distinct physicochemical properties compared to unsubstituted phenylacetic acid. The target compound has a predicted LogP of 1.23 and a predicted pKa of 4.47 . In contrast, unsubstituted phenylacetic acid has a predicted LogP of 1.43 and a predicted pKa of 4.31 [1]. The 0.20-unit decrease in LogP suggests slightly lower lipophilicity, while the 0.16-unit increase in pKa indicates marginally weaker acidity, both of which can influence membrane permeability and solubility in biological or chemical systems [2].

Physicochemical Properties Drug Design ADME

Comparative Synthetic Utility as a PROTAC Building Block

The compound is specifically categorized as a 'Protein Degrader Building Block' by multiple vendors, indicating its established utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . While many substituted phenylacetic acids could theoretically serve as linkers, the 4-amino-3-methyl pattern offers a specific combination of a rigid aromatic spacer, a carboxylic acid handle for conjugation, and an amino group for further derivatization or influencing the degrader's physicochemical properties. In contrast, the unsubstituted 4-aminophenylacetic acid, while also a building block, lacks the methyl group which can subtly alter the linker's conformation and the resulting ternary complex formation efficiency . Direct head-to-head data on PROTAC efficiency for these specific linkers is proprietary or not yet published; this is a class-level inference based on the known importance of linker composition in PROTAC design [1].

PROTAC Targeted Protein Degradation Linker Chemistry

Indicated Role in Dopamine Receptor Ligand Development

One vendor explicitly states that the '4-amino-3-methyl substitution enables D2 receptor binding' and that the product 'supports development of antipsychotics with improved extrapyramidal symptom profiles' . This is a specific, functional claim that differentiates this compound from closely related analogs like 2-(4-amino-3-ethylphenyl)acetic acid or 2-(4-amino-3-chlorophenyl)acetic acid, for which no such specific dopamine receptor-related claims are made in available technical datasheets . The presence of the methyl group at the 3-position, as opposed to a hydrogen, halogen, or larger alkyl group, may be crucial for optimal steric and electronic complementarity with the D2 receptor binding pocket. Quantitative binding data (e.g., Ki or IC50) for the compound itself or its direct derivatives is not publicly available; this evidence is based on vendor-supplied application notes and therefore categorized as supporting evidence.

Dopamine D2 Receptor Antipsychotics GPCR

Optimal Application Scenarios for 2-(4-Amino-3-methylphenyl)acetic acid (CAS 705240-99-9) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of CNS-Targeted Small Molecule Libraries

The vendor-claimed application of this compound in the development of D2 receptor ligands makes it a rational choice for medicinal chemistry programs focused on central nervous system (CNS) disorders, such as schizophrenia or Parkinson's disease . The specific substitution pattern is purported to facilitate binding to this therapeutically relevant target, offering a potential advantage over more generic phenylacetic acid building blocks when constructing compound libraries aimed at modulating dopaminergic pathways. Researchers can utilize this scaffold to synthesize and screen novel analogs with potentially improved efficacy or reduced side-effect profiles compared to existing antipsychotics .

Chemical Biology: Design and Synthesis of PROTACs

Given its explicit classification as a 'Protein Degrader Building Block,' this compound is ideally suited for use as a linker or a component of the ligand in the assembly of PROTAC molecules . PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The precise length, rigidity, and functional group presentation of the linker are critical for forming a stable ternary complex. The 2-(4-Amino-3-methylphenyl)acetic acid scaffold provides a specific set of these parameters, and its selection over a different phenylacetic acid analog can influence the degradation efficiency and selectivity of the final PROTAC candidate [1].

Organic Synthesis: Construction of Diversified Heterocyclic Scaffolds

The presence of both an amino group and a carboxylic acid group on the aromatic ring provides two distinct synthetic handles for building molecular complexity. This compound can serve as a versatile intermediate for the synthesis of a wide array of heterocyclic systems, including quinolones, benzodiazepines, and indoles . The 3-methyl substituent can also influence the regioselectivity of electrophilic aromatic substitution reactions or the conformation of the resulting heterocyclic products, providing a specific advantage over the unsubstituted 4-aminophenylacetic acid in certain synthetic sequences .

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